Cas no 5395-10-8 (Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-)
5395-10-8 structure
Product Name:Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-
CAS-nummer:5395-10-8
MF:C18H13NOS
MW:291.366923093796
CID:383322
PubChem ID:219185
Update Time:2025-04-19
Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-
- 7-Acetyl-7H-benzo(c)phenothiazine
- 7-Acetyl-7H-benzo[c]phenothiazine
- AC1L5681
- AC1Q5K13
- CTK4J9071
- NSC128
- NSC-128
- NSC 128
- DTXSID30202237
- 1-benzo[c]phenothiazin-7-ylethanone
- H4TZT2SDO1
- ETHANONE, 1-(7H-BENZO(C)PHENOTHIAZIN-7-YL)-
- 5395-10-8
- 1-(7H-BENZO(C)PHENOTHIAZIN-7-YL)ETHANONE
- UNII-H4TZT2SDO1
- 7H-BENZO(C)PHENOTHIAZINE, 7-ACETYL-
-
- Inchi: 1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3
- InChI-sleutel: DNMSLRGIMHCTLT-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N(C(C)=O)C2C=CC3C=CC=CC=3C1=2
Berekende eigenschappen
- Exacte massa: 291.07189
- Monoisotopische massa: 291.07178521g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 412
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 45.6Ų
Experimentele eigenschappen
- PSA: 20.31
Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)- Gerelateerde literatuur
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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